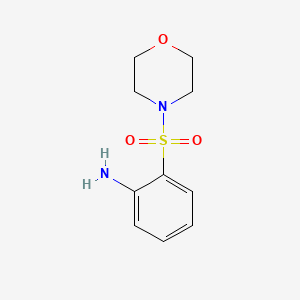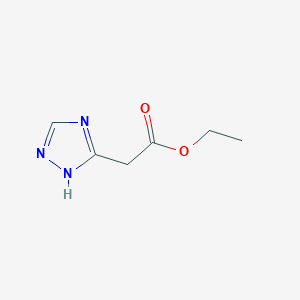
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Overview
Description
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system that is partially saturated, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of N-benzyl-N-alkylamino benzylidene malonates. One common method includes the use of boron trifluoride etherate (BF3·Et2O) as a catalyst. This reaction proceeds through the formation of a stable iminium intermediate, which then undergoes cyclization to form the desired tetrahydroquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring system.
Common Reagents and Conditions:
Oxidation: H2O2 with tungstate ions.
Reduction: Pd/C under hydrogen atmosphere.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but differs in the substitution pattern.
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a fully unsaturated ring system.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position in the ring system.
Uniqueness: Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its partially saturated ring system and the presence of a benzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications in medicinal chemistry and industry .
Properties
IUPAC Name |
benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJUQBYJMHNIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375238 | |
| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481001-67-6 | |
| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)
![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)

![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)


![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)

![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)


